molecular formula C18H20N4O9 B12908398 N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine CAS No. 88121-72-6

N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine

Cat. No.: B12908398
CAS No.: 88121-72-6
M. Wt: 436.4 g/mol
InChI Key: YKLBQZDSEFXNEP-DTZQCDIJSA-N
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Description

This compound features a nitrophenethyl group attached to a carbamate moiety, which is further connected to a dihydropyrimidinyl group

Preparation Methods

The synthesis of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Nitrophenethyl Group: The nitrophenethyl group can be attached via a nucleophilic substitution reaction using a nitrophenethyl halide and the dihydropyrimidinone intermediate.

    Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the intermediate with an appropriate isocyanate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes involved in carbamate metabolism.

    Medicine: The compound’s potential pharmacological properties, such as enzyme inhibition, make it a candidate for drug development. It could be explored for its potential as an anticancer or antimicrobial agent.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate linkage can also play a role in binding to target proteins, potentially affecting their function. The exact pathways and molecular targets involved would require further experimental investigation.

Comparison with Similar Compounds

4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:

    4-Nitrophenethyl Carbamate: Lacks the dihydropyrimidinone and tetrahydrofuran moieties, making it less complex and potentially less versatile in chemical modifications.

    Dihydropyrimidinone Derivatives: Compounds with similar dihydropyrimidinone cores but different substituents, which may have different biological activities and chemical reactivities.

    Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings but different functional groups, which may affect their solubility, reactivity, and biological properties.

Properties

CAS No.

88121-72-6

Molecular Formula

C18H20N4O9

Molecular Weight

436.4 g/mol

IUPAC Name

2-(4-nitrophenyl)ethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1

InChI Key

YKLBQZDSEFXNEP-DTZQCDIJSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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